5-Benzyloxy-1-boc-indole-2-boronic acid
Description
The exact mass of the compound 5-Benzyloxy-1-boc-indole-2-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Benzyloxy-1-boc-indole-2-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-1-boc-indole-2-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxyindol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO5/c1-20(2,3)27-19(23)22-17-10-9-16(11-15(17)12-18(22)21(24)25)26-13-14-7-5-4-6-8-14/h4-12,24-25H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKGFXDPCFAYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583083 | |
| Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-62-6 | |
| Record name | [5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Benzyloxy-1H-indole-2-boronic acid, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Benzyloxy-1-boc-indole-2-boronic acid (CAS 850568-62-6): A Cornerstone Reagent in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 5-Benzyloxy-1-boc-indole-2-boronic acid, a sophisticated and highly versatile building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple datasheet to offer practical insights, detailed experimental protocols, and the scientific rationale underpinning its application. We will delve into its physicochemical properties, core utility in palladium-catalyzed cross-coupling reactions, and the critical considerations for its handling and storage to ensure experimental success and reproducibility.
Introduction: The Strategic Value of a Multifunctional Indole Building Block
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 5-Benzyloxy-1-boc-indole-2-boronic acid is a strategically designed derivative that capitalizes on this structural motif. It incorporates three key features that make it an invaluable tool for synthetic chemists:
-
The Indole-2-boronic Acid Moiety: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] This allows for the direct and selective introduction of the indole core into complex molecular architectures.[3]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two critical functions. First, it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions. Second, it enhances the stability and solubility of the indole ring in common organic solvents.
-
The 5-Benzyloxy Group: The benzyl ether at the 5-position provides a stable protecting group for the hydroxyl functionality. This group is robust under many reaction conditions, including Suzuki coupling, but can be selectively removed later in a synthetic sequence via hydrogenolysis to reveal a phenol, a common site for further functionalization.
This combination of features makes the title compound a powerful intermediate for constructing complex, biologically active molecules, particularly in the search for new therapeutic agents.[4]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of 5-Benzyloxy-1-boc-indole-2-boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 850568-62-6 | [4][5][6][7][8][9][10] |
| Molecular Formula | C₂₀H₂₂BNO₅ | [4][5][6][7][8][9][11] |
| Molecular Weight | 367.20 g/mol | [4][5][7][11] |
| Appearance | White to off-white solid, powder, or crystals | [7] |
| Purity | Typically ≥98% | [5][8][9] |
| Solubility | Insoluble in water | [6] |
| Storage Conditions | Store in a dry, sealed place under an inert atmosphere.[5][12] Freezer storage at -20°C is recommended for long-term stability. | [9][10][13] |
| Hazard Information | GHS07: Warning. Causes serious eye irritation (H319). | [11] |
Core Application: A Deep Dive into the Suzuki-Miyaura Cross-Coupling
The primary utility of 5-Benzyloxy-1-boc-indole-2-boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the C2 position of the indole and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid (the indole group) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This section details a robust, self-validating protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure a high probability of success.
Experimental Workflow Visualization
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling experiments.
Detailed Step-by-Step Methodology
Objective: To couple 5-Benzyloxy-1-boc-indole-2-boronic acid with a generic aryl bromide.
Reagents & Equipment:
-
5-Benzyloxy-1-boc-indole-2-boronic acid (1.2 eq.)
-
Aryl Bromide (1.0 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Solvent System (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation & Reagent Addition:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), 5-Benzyloxy-1-boc-indole-2-boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Causality: Adding the solid reagents first allows for efficient removal of atmospheric oxygen in the next step. A slight excess of the boronic acid is often used to drive the reaction to completion and account for any potential homocoupling or degradation.
-
-
Inert Atmosphere Establishment:
-
Seal the flask with a septum and fit it with a condenser under an inert gas inlet and outlet. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Causality: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Establishing and maintaining an inert atmosphere is arguably the most critical step for a successful reaction.
-
-
Solvent Addition:
-
Add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.[1]
-
Causality: Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. The aqueous component is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
-
Catalyst Introduction:
-
Briefly remove the septum and add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Causality: This final addition under a protective gas blanket minimizes the catalyst's exposure to air. The mixture may change color (e.g., to yellow or brown) upon catalyst addition, indicating the start of the catalytic cycle.[2]
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (the aryl bromide) is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-5-benzyloxy-1-boc-indole product.
-
Stability, Handling, and Storage: Ensuring Reagent Integrity
Boronic acids as a class can be susceptible to degradation, primarily through oxidation and protodeboronation.[14] While the Boc group on the indole nitrogen enhances the stability of this particular reagent, proper handling and storage are paramount.
-
Handling: Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[13] Avoid creating dust.
-
Storage: For long-term viability, store 5-Benzyloxy-1-boc-indole-2-boronic acid in a tightly sealed container under an inert atmosphere (argon is preferred).[9][10] Refrigeration at -20°C is highly recommended to slow potential degradation pathways.[9][10][13] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation onto the solid.
The Broader Context: Boron in Drug Discovery
The use of organoboron compounds in medicinal chemistry has surged since the FDA approval of the proteasome inhibitor Bortezomib for treating multiple myeloma.[15][16] This success has paved the way for other boron-containing drugs like Ixazomib and Vaborbactam.[15][16] While 5-Benzyloxy-1-boc-indole-2-boronic acid is primarily used as a synthetic intermediate where the boron moiety is ultimately replaced, its role is critical in enabling the efficient synthesis of complex molecules that are candidates for new therapeutics.[16]
Conclusion
5-Benzyloxy-1-boc-indole-2-boronic acid is a testament to rational reagent design. It offers a reliable and efficient means to incorporate a functionalized indole scaffold into diverse molecular frameworks. Its true value is realized through the robust and versatile Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles of this reaction and adhering to meticulous experimental technique—particularly regarding the exclusion of oxygen—researchers can fully leverage the synthetic power of this important building block to advance the frontiers of drug discovery and materials science.
References
-
5-benzyloxy-1-BOC-indole-2-boronic acid. AB Enterprises. [Link]
-
5-Benzyloxy-1-Boc-Indole-2 - Boronic Acid, Liquid. IndiaMART. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central, National Institutes of Health. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. PubMed, National Institutes of Health. [Link]
-
5-Benzyloxy-1-Boc-Indole-2-Boronic Acid Cas Registry Number 850568-62-6. IndiaMART. [Link]
-
(5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid. Lead Sciences. [Link]
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. [Link]
-
Boronic Acid Manufacturer and Distributor. Optima Chemical. [Link]
Sources
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- 2. rose-hulman.edu [rose-hulman.edu]
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- 5. CAS 850568-62-6 | 5-Benzyloxy-1-BOC-indole-2-boronic acid - Synblock [synblock.com]
- 6. indiamart.com [indiamart.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. scbt.com [scbt.com]
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- 10. 850568-62-6|(5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 11. 5-benzyloxy-1-Boc-indole-2-boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. CAS 850568-62-6 | 5-Benzyloxy-1-BOC-indole-2-boronic acid - Synblock [synblock.com]
- 13. N-Boc-indole-2-boronic acid = 95 213318-44-6 [sigmaaldrich.com]
- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry [mdpi.com]
Strategic Utilization of 5-Benzyloxy-1-boc-indole-2-boronic Acid
[1]
Executive Summary & Structural Logic
5-Benzyloxy-1-boc-indole-2-boronic acid (CAS: 850568-62-6) represents a "privileged scaffold" in modern drug discovery. It serves as a high-value building block for the convergent synthesis of 2-arylindole derivatives, a motif ubiquitous in kinase inhibitors (e.g., VEGFR, PDGFR), GPCR ligands, and antimicrobial agents.
This molecule is designed with orthogonal functionality in mind. Its utility stems from the interplay of three distinct reactive sites, allowing chemists to sequentially elaborate the core without cross-reactivity.
Structural Anatomy
-
Position 1 (N-Boc): The tert-butoxycarbonyl group serves two critical roles:
-
Protection: Masks the acidic N-H proton (pKa ~17), preventing catalyst poisoning during cross-coupling.
-
Activation (Electronic): The electron-withdrawing nature of the carbamate lowers the electron density of the indole ring. This is crucial for stabilizing the C2-boronic acid against rapid protodeboronation, a common failure mode in electron-rich heteroaryl boronates.
-
-
Position 2 (Boronic Acid): The Suzuki-Miyaura "warhead." It enables carbon-carbon bond formation with aryl/heteroaryl halides.
-
Position 5 (Benzyloxy): A masked hydroxyl group. The benzyl ether is stable to basic Suzuki conditions but can be removed later (hydrogenolysis) to reveal a phenol for hydrogen bonding or further functionalization (e.g., solubilizing ether chains).
Synthesis Strategy: The Directed Ortho-Metalation (DoM) Route
While this compound is commercially available, in-house synthesis is often required for scale-up or isotopic labeling. The synthesis relies on the Directed Ortho-Metalation (DoM) capability of the N-Boc group.
Mechanistic Causality
The carbonyl oxygen of the N-Boc group coordinates with lithium bases (like LDA or s-BuLi), directing deprotonation specifically to the C2 position. Without the Boc group, lithiation would occur at C3 or on the nitrogen (if unprotected).
Validated Protocol (Self-Validating System)
Pre-requisite: All glassware must be flame-dried; Argon/Nitrogen atmosphere is mandatory.
-
Starting Material: 5-Benzyloxyindole (CAS: 1215-59-4).[1]
-
Step 1: N-Protection
-
Dissolve 5-benzyloxyindole in MeCN. Add DMAP (0.1 eq) and (Boc)₂O (1.1 eq).
-
Validation: Monitor TLC (Hexane/EtOAc 4:1). The N-H spot (polar) disappears; N-Boc spot (non-polar) appears.
-
-
Step 2: C2-Lithiation (The Critical Step)
-
Dissolve N-Boc-5-benzyloxyindole in anhydrous THF. Cool to -78°C .[2]
-
Add LDA (Lithium Diisopropylamide) or s-BuLi (1.1 eq) dropwise over 30 mins.
-
Why? Fast addition causes local heating, leading to "Anionic Dance" (migration of Li to C3) or Boc cleavage.
-
Stir at -78°C for 1 hour.
-
-
Step 3: Boron Quench
-
Add Triisopropyl borate (B(OiPr)₃) (1.5 eq) rapidly at -78°C.
-
Allow to warm to 0°C slowly.
-
Workup: Quench with mild acid (1M KH₂PO₄ or dilute HCl). Do not use strong acid or heat, as this induces protodeboronation.
-
Application: Optimized Suzuki-Miyaura Coupling
The primary challenge with 2-indole boronic acids is Protodeboronation . The electron-rich indole ring pushes electron density into the C-B bond, facilitating hydrolysis and protonation, replacing the Boron with Hydrogen (yielding the starting material, N-Boc-5-benzyloxyindole).
Rule of Thumb: The reaction rate of Coupling must exceed the rate of Protodeboronation.
Recommended Conditions
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄. (Bidentate ligands like dppf stabilize the active Pd species better than PPh₃).
-
Base: Mild bases are superior. Use K₃PO₄ or Na₂CO₃. Avoid strong hydroxides (NaOH).
-
Solvent: Dioxane/Water (4:1) or DME/Water.
-
Temperature: 80-90°C.
Data Table: Optimization of Coupling Conditions
Representative data based on homologous C2-indole coupling efficiency.
| Variable | Condition | Yield | Notes |
| Base | NaOH (Strong) | <30% | Extensive protodeboronation observed. |
| Base | K₃PO₄ (Mild) | 85-92% | Optimal balance of activation vs. stability. |
| Solvent | DMF (Anhydrous) | 40% | Slow reaction; boronic acids require water for activation. |
| Solvent | Dioxane/H₂O | 88% | Water facilitates transmetallation. |
| Catalyst | Pd(OAc)₂ (Ligandless) | 15% | Pd black precipitation; catalyst death. |
Handling, Stability, and Deprotection
Stability Profile
-
Boroxine Equilibrium: Like many boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine). This is normal and does not affect reactivity.
-
Storage: Store at -20°C under inert gas. Moisture promotes protodeboronation over long periods.
Orthogonal Deprotection Workflow
-
Suzuki Coupling First: Perform the C-C bond formation with the Boc and Benzyl groups intact.
-
Boc Removal (Acidic):
-
Reagent: TFA/DCM (1:4) or HCl/Dioxane.
-
Temp: 0°C to RT.
-
Note: The boronic acid is gone (coupled), so acid sensitivity is no longer an issue regarding deboronation.
-
-
Benzyl Removal (Hydrogenolysis):
-
Reagent: H₂, Pd/C (10%).
-
Solvent: MeOH or EtOH.
-
Result: Reveals the free C5-OH phenol.
-
References
-
Synthesis & Properties: 5-Benzyloxy-1-BOC-indole-2-boronic acid. CAS 850568-62-6.[3][4][5][6] Santa Cruz Biotechnology. Link[3][4]
-
Indole Lithiation Strategy: Gribble, G. W. "Lithiation of Indoles."[7] In Heterocyclic Scaffolds I, Springer, 2010. (General reference for N-Boc directed lithiation).
-
Protodeboronation Mechanisms: Protodeboronation of Heteroaryl Boronic Acids. Organic Chemistry Portal. Link
-
Suzuki Coupling of Unstable Boronates: Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids." J. Am. Chem. Soc.[8] 2007, 129, 3358. Link
-
C2-Borylation Reviews: Indolylboronic Acids: Preparation and Applications. NIH/PubMed Central. Link
Sources
- 1. 5-(Benzyloxy)indole 95 1215-59-4 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. bangchemicals.com [bangchemicals.com]
- 5. CAS 850568-62-6 | 5-Benzyloxy-1-BOC-indole-2-boronic acid - Synblock [synblock.com]
- 6. scbt.com [scbt.com]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
Technical Whitepaper: Stability & Storage of 5-Benzyloxy-1-boc-indole-2-boronic Acid
Executive Summary
5-Benzyloxy-1-boc-indole-2-boronic acid is a high-value, high-risk intermediate used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of indole-based therapeutics (e.g., HCV inhibitors, anticancer agents). Unlike phenylboronic acids, indole-2-boronic acids are inherently unstable .
The juxtaposition of the electron-rich indole core (further activated by the 5-benzyloxy group) and the labile C–B bond at the 2-position creates a significant propensity for protodeboronation and oxidative degradation . While the N-Boc (tert-butoxycarbonyl) group provides some electronic stabilization compared to the free indole, it introduces thermal sensitivity.
This guide defines the degradation mechanisms and establishes a strict "Cold-Chain" protocol for storage, ensuring reagent integrity for drug development workflows.
Chemical Architecture & Instability Mechanisms
To preserve this reagent, one must understand the forces driving its decomposition. The molecule faces three primary threats: Protodeboronation, Dehydration (Boroxine formation), and Oxidation.
The Protodeboronation Trap
The most critical failure mode is protodeboronation , where the boronic acid moiety is replaced by a proton.
-
Mechanism: The indole C2 position is nucleophilic. In the presence of moisture or mild acidity, the C–B bond is cleaved.
-
Impact of Substituents:
-
5-Benzyloxy (EDG): The oxygen at C5 acts as an Electron Donating Group (EDG). Through resonance, it increases electron density in the indole ring, making the C2 position more nucleophilic and thus accelerating protodeboronation compared to the unsubstituted parent.
-
1-Boc (EWG): The N-Boc group withdraws electron density, theoretically stabilizing the C–B bond. However, if the Boc group is thermally cleaved (T > 60°C) or hydrolyzed, the resulting free indole-2-boronic acid decomposes almost immediately.
-
Boroxine Equilibrium
Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides (boroxines). This is driven by the loss of water. While boroxines are often stable and reactive, uncontrolled dehydration can lead to variable stoichiometry, complicating molarity calculations in precise coupling reactions.
Visualizing the Degradation Pathway
The following diagram illustrates the kinetic competition between reversible dehydration and irreversible degradation.
Figure 1: Degradation pathways. Note that protodeboronation (Red) is irreversible, resulting in the loss of the functional handle required for cross-coupling.
Storage & Handling Protocols
Based on the instability profile, standard "room temperature" storage is insufficient. The following protocols are mandatory for maintaining >95% purity.
Environmental Controls
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Required) | Slows the kinetics of protodeboronation and prevents thermal elimination of the Boc group. |
| Atmosphere | Argon or Nitrogen | Prevents aerobic oxidation to oxindoles. |
| Humidity | < 10% RH (Desiccated) | Moisture catalyzes protodeboronation and shifts equilibrium toward the monomeric acid, which is more labile than the boroxine. |
| Container | Amber Glass / Teflon Tape | Protects from light (minor concern) and ensures an air-tight seal to prevent moisture ingress. |
"Just-in-Time" Handling
-
Warm-Up: Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the reagent, initiating immediate degradation.
-
Solvent Choice: Avoid protic solvents (MeOH, EtOH) for stock solutions. Use anhydrous THF or DMF .
-
Usage Window: Once in solution, use within 4 hours . Do not store stock solutions of the free boronic acid.
Quality Control & Re-validation
Before committing this reagent to a GMP synthesis or a critical screening plate, validate its integrity. The presence of the deboronated byproduct (5-benzyloxy-1-boc-indole) will act as a competitive inhibitor or simply lower yields.
Analytical Decision Tree
Figure 2: QC Workflow. The appearance of a proton signal at the C2 position indicates loss of the boronic acid group.
HPLC Validation
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid). Note: Boronic acids often streak on silica or reverse phase due to interaction with silanols. Conversion to the pinacol ester in situ before injection is recommended for sharp peaks.
-
Marker: Inject a standard of 5-benzyloxy-1-boc-indole (the deboronated impurity) to establish retention time.
Stabilization Strategies (Alternative Formulations)
If long-term storage (>6 months) is required, the free boronic acid form is suboptimal. Consider converting the material into a protected form.
Pinacol Ester Formation
Converting the acid to the 5-Benzyloxy-1-boc-indole-2-boronic acid pinacol ester significantly increases stability towards hydrolysis and oxidation.
-
Protocol: Stir the boronic acid with pinacol (1.1 equiv) and MgSO4 in anhydrous CH2Cl2 for 2 hours. Filter and concentrate.
MIDA Boronates (The Gold Standard)
For maximum stability, convert to the MIDA (N-methyliminodiacetic acid) boronate .
-
Advantage: MIDA boronates hybridize the boron atom to sp3 (tetrahedral), removing the vacant p-orbital. This shuts down protodeboronation completely.
-
Release: The active boronic acid can be released slowly in situ using mild aqueous base during the coupling reaction (Slow-Release Cross-Coupling), which often improves yields for unstable substrates like indoles [1].
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications, 52, 1224-1227. Link
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Technical Guide: Electrophilic Borylation of N-Boc-5-benzyloxyindole
This guide details the electrophilic borylation of N-Boc-5-benzyloxyindole , focusing on the regioselective synthesis of the C3-borylated product. While "electrophilic borylation" classically implies an
Executive Summary
-
Target: tert-butyl 5-(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate .
-
Primary Methodology: Iridium-catalyzed C-H borylation (
/ dtbpy).[1] -
Regioselectivity: >95% C3-selective .[2] The N-Boc group sterically shields C2 and C7, while the 5-benzyloxy group electronically activates the ring, reinforcing C3 selectivity.
-
Critical Constraint: Avoid strong Lewis acids (
, ) typically used in classical electrophilic substitution, as they risk cleaving the N-Boc carbamate or the benzyl ether.
Mechanistic Analysis & Regiocontrol
The "Electrophilic" Paradox
Classically, indoles undergo electrophilic aromatic substitution (
In Iridium-catalyzed borylation , the mechanism is steric-controlled C-H activation, yet it mimics "electrophilic" regioselectivity for this specific substrate:
-
Steric Shielding: The bulky tert-butyl group on Nitrogen blocks the adjacent C2 and C7 positions.
-
Electronic Activation: The 5-benzyloxy (OBn) group is an electron-donating group (EDG). It activates the ortho (C4, C6) and para (C7a
C3) positions. -
The Sweet Spot: C3 is the only position that is both electronically activated (by 5-OBn) and sterically accessible (distal to N-Boc), making it the exclusive site of borylation.
Regioselectivity Logic Map
Caption: Logical flow determining C3 regioselectivity. N-Boc blocks C2/C7; Ir-catalyst selects the accessible C3 site.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| N-Boc-5-benzyloxyindole | Substrate | 1.0 | Dried under vacuum >2h. |
| Boron Source | 1.0 - 1.2 | Bis(pinacolato)diboron. Recrystallize if old. | |
| Pre-catalyst | 0.015 (1.5 mol%) | Air-stable, but store under Ar. | |
| dtbpy | Ligand | 0.03 (3.0 mol%) | 4,4'-Di-tert-butyl-2,2'-bipyridine. |
| THF or Hexane | Solvent | 0.2 - 0.5 M | Anhydrous, degassed (sparge with |
Step-by-Step Procedure
Objective: Synthesis of 3-Bpin-N-Boc-5-benzyloxyindole on a 1.0 mmol scale.
-
Catalyst Activation (Pre-complexation):
-
In a glovebox or under a positive pressure of Argon, charge a flame-dried Schlenk tube with
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). -
Add 2 mL of anhydrous hexane (or THF). The solution should turn from yellow to deep brown/red, indicating the formation of the active catalytic species. Stir for 5 minutes.
-
-
Reaction Assembly:
-
Add
(254 mg, 1.0 mmol) and N-Boc-5-benzyloxyindole (323 mg, 1.0 mmol) to the catalyst mixture. -
Rinse the sides with additional solvent (2 mL) to reach a concentration of ~0.25 M.
-
Seal the tube with a Teflon screw cap.
-
-
Execution:
-
Heat the reaction mixture to 60 °C (hexane) or 80 °C (THF) in an oil bath.
-
Monitor by TLC (10% EtOAc/Hexane) or GC-MS.
-
Endpoint: Reaction typically completes in 4–8 hours. The appearance of a bright blue fluorescent spot (under UV 365nm) often indicates the formation of the 3-boryl indole.
-
-
Workup & Purification:
-
Cool to room temperature.
-
Concentrate the solvent in vacuo.
-
Crucial Step: Pass the crude residue through a short plug of silica gel eluting with 10% EtOAc/Hexane to remove the catalyst.
-
Note: Boronic esters can hydrolyze on acidic silica. Use neutral silica or add 1%
to the eluent if degradation is observed. -
Recrystallize from Pentane/Et2O if high purity is required.
-
Data Interpretation
-
1H NMR (CDCl3): Look for the disappearance of the C3-H signal (typically a doublet around
6.5–6.6 ppm in the starting material). The C2-H signal will shift downfield and become a singlet (due to loss of coupling to C3-H). -
Yield: Expect 85–95% isolated yield.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or wet solvent. | Ensure rigorous degassing of solvent. Increase catalyst loading to 3 mol%. |
| C2-Borylation (Minor) | Steric failure or N-Boc cleavage. | Ensure N-Boc is intact. Use bulky ligand (dtbpy) to enforce steric selection for C3.[3] |
| Protodeboronation | Silica acidity during purification. | Use neutral alumina or deactivate silica with 1% Triethylamine. Store product in freezer. |
| N-Boc Cleavage | Temperature too high (>100°C). | Maintain temp <80°C. Boc is thermally stable up to ~150°C but labile with Lewis acids. |
Pathway Visualization
Caption: Simplified Iridium(I/III) catalytic cycle for C-H borylation.
References
-
Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. Link
-
Paul, S., Chotana, G. A., Holmes, D., Reichle, R. C., Maleczka, R. E., & Smith, M. R. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation.[2][3] Journal of the American Chemical Society, 128(48), 15552–15553. Link
-
Mkhalid, I. A. I., Barnard, J. H., Marder, T. B., Murphy, J. M., & Hartwig, J. F. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews, 110(2), 890–931. Link
-
Pan, Z., Liu, L., Xu, S., & Shen, Z. (2021).[3] Ligand-free iridium-catalyzed regioselective C–H borylation of indoles.[2][3][4] RSC Advances, 11, 6222-6227. Link
Sources
- 1. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Strategic Utilization of Boronic Acid Derivatives in Complex Natural Product Synthesis
Executive Summary
The synthesis of natural products—ranging from polyketides to complex alkaloids—demands reagents that offer high chemoselectivity, stereochemical rigidity, and metabolic stability. Boronic acid derivatives have superseded organostannanes (Stille) and organozincs (Negishi) as the premier choice for constructing carbon skeletons. This guide details the application of MIDA (N-methyliminodiacetic acid) boronates for iterative cross-coupling and chiral allylboronates for stereocontrolled homologation. We provide field-proven protocols to minimize protodeboronation and maximize turnover in complex scaffolds.
Strategic Landscape: Why Boron?
In drug discovery and natural product synthesis, boron reagents offer a unique "sweet spot" of reactivity and stability. Unlike organolithiums, they tolerate air and moisture; unlike organotins, they are non-toxic.
Comparative Analysis of Organometallic Reagents
| Feature | Boronic Acids/Esters | Organostannanes (Stille) | Organozincs (Negishi) |
| Toxicity | Low (Green Chemistry) | High (Neurotoxic residues) | Moderate |
| Moisture Stability | High | High | Low (Pyrophoric potential) |
| Functional Group Tolerance | Excellent (Alcohols, amines, ketones) | Good | Moderate |
| Purification | Silica gel chromatography | Difficult (Tin residues) | Standard |
| Activation Mode | Base required (Transmetallation) | Neutral | Neutral |
Methodology A: Iterative Cross-Coupling (ICC) with MIDA Boronates
The most significant advancement in polyene natural product synthesis (e.g., Amphotericin B, Peridinin) is the use of MIDA boronates. Developed extensively by the Burke Lab, these reagents act as "masked" boronic acids.
Mechanism & Rationale
The sp3-hybridized boron atom in the MIDA complex is chemically inert to cross-coupling conditions. This allows a molecule containing both a halide and a MIDA boronate to undergo coupling only at the halide position. Subsequently, the MIDA group is hydrolyzed to release the reactive boronic acid for the next cycle.
-
Advantage: Eliminates the need for discrete protecting group manipulations between coupling steps.
-
Causality: The rigid bicyclic cage of the MIDA ligand shuts down the empty p-orbital on boron, preventing transmetallation until hydrolysis occurs.
Workflow Visualization
Figure 1: The Iterative Cross-Coupling (ICC) cycle using MIDA boronates allows for the sequential assembly of building blocks without intermediate purification of unstable boronic acids.
Methodology B: Suzuki-Miyaura Macrocyclization
Closing large rings (12+ members) is a critical step in synthesizing macrolides (e.g., Epothilones). The Suzuki-Miyaura reaction is preferred over ring-closing metathesis (RCM) when specific stereochemistry of the alkene is required, as Suzuki coupling is stereospecific.
Critical Considerations
-
High Dilution: Essential to favor intramolecular cyclization over intermolecular oligomerization.
-
Base Selection: Thallium ethoxide (TlOEt) or Cesium Carbonate (
) are often used to accelerate the transmetallation step, which is often the rate-determining step in hindered systems. -
Catalyst:
is the gold standard for macrocyclization due to its large bite angle, which stabilizes the active catalytic species.
Detailed Experimental Protocols
Protocol 1: Slow-Release MIDA Boronate Deprotection and Coupling
Use this protocol for assembling polyene chains.
Reagents:
-
MIDA Boronate substrate (1.0 equiv)
-
Organohalide coupling partner (1.0 equiv)
- (0.05 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)
- (3.0 equiv, finely ground)
-
Solvent: THF:Water (10:1)
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and SPhos in THF. Stir for 15 minutes until the solution turns yellow/orange, indicating active catalyst formation ( ). -
Reaction Assembly: Add the MIDA boronate, organohalide, and
to a reaction vial equipped with a stir bar. -
Solvent Addition: Add the THF/Water mixture (degassed).
-
Note: The presence of water and base slowly hydrolyzes the MIDA ester in situ, releasing the boronic acid at a rate that matches the catalytic turnover. This "slow release" prevents protodeboronation (a common side reaction where the C-B bond breaks before coupling).
-
-
Execution: Seal the vial and heat to 60°C. Monitor by TLC or LC-MS.
-
Workup: Dilute with diethyl ether, wash with 1M NaOH (to remove unreacted boronic acids) and brine. Dry over
and concentrate. -
Purification: Flash chromatography on silica gel. MIDA boronates are stable on silica, unlike many free boronic acids.
Protocol 2: High-Dilution Suzuki Macrocyclization
Use this protocol for the final ring-closure of macrolides.
Reagents:
-
Seco-acid precursor (containing terminal vinyl iodide and boronic ester)
- (0.1 equiv)
- (5.0 equiv)
-
Solvent: THF/DMF (10:1)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 1L round-bottom flask (for 1 mmol scale) to ensure anhydrous conditions initially, though water is often added later. Equip with a reflux condenser.
-
Base Suspension: Add
and the Pd catalyst to the flask with 80% of the total solvent volume. Heat to 80°C. -
Syringe Pump Addition: Dissolve the seco-acid precursor in the remaining 20% solvent. Draw into a gas-tight syringe.
-
Controlled Feed: Add the substrate solution via syringe pump over 12–24 hours.
-
Scientific Logic: This maintains the instantaneous concentration of the substrate at near-zero levels (
). According to the Jacobson-Stockmayer theory, this maximizes the probability of the chain ends finding each other (cyclization) rather than finding another molecule (polymerization).
-
-
Completion: After addition, stir for an additional 2 hours.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Protodeboronation (C-B bond replaced by C-H) | Reaction mixture too basic or too hot; Boronic acid accumulation. | Switch to MIDA boronates (slow release) or use anhydrous bases like |
| Homocoupling (Biaryl formation) | Presence of Oxygen. | Rigorous degassing (Freeze-Pump-Thaw x3). Ensure Pd catalyst is reduced properly. |
| No Reaction | Oxidative addition failure (Sterics). | Switch to electron-rich, bulky ligands like Buchwald Ligands (XPhos, SPhos) or PEPPSI catalysts. |
| Isomerization of Alkene | Pd-hydride species formation. | Avoid prolonged heating; add a scavenger or reduce catalyst loading. |
Pathway Visualization: Troubleshooting Logic
Figure 2: Decision tree for diagnosing failure modes in Boron-mediated cross-coupling reactions.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
Chemler, S. R., & Danishefsky, S. J. (2000). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Organic Letters, 2(17), 2695–2698.
Troubleshooting & Optimization
Technical Support Center: A Guide to Preventing Decomposition of 5-Benzyloxy-1-boc-indole-2-boronic acid
Welcome to the technical support center for 5-Benzyloxy-1-boc-indole-2-boronic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Indole-2-boronic acids are powerful intermediates in synthetic chemistry, particularly for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions[1][2]. However, their utility is often hampered by inherent instability. This document provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding to help you mitigate decomposition and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant degradation of my 5-Benzyloxy-1-boc-indole-2-boronic acid, both in storage and during reactions. What is causing this?
Answer: The instability of your compound stems from two primary, well-documented decomposition pathways common to heteroaryl boronic acids, especially those with the boron moiety at the C2 position of an indole[3][4].
-
Protodeboronation: This is the most common failure mode, particularly under typical Suzuki-Miyaura reaction conditions[5]. It is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material[5][6]. This process is often accelerated by heat, moisture, and basic or acidic conditions[7][8]. For indole-2-boronic acids, the electron-rich nature of the indole ring makes the C2 position susceptible to this unwanted side reaction[3][4].
-
Oxidation: The boronic acid functional group is susceptible to oxidation, which converts it into a hydroxyl group (an alcohol or, in this case, an indole-2-ol derivative)[9][10]. This can be initiated by atmospheric oxygen, especially in solution, and may be accelerated by trace metal impurities[5][11]. The mechanism is thought to involve the generation of organic radicals[5].
Below is a diagram illustrating these competing decomposition pathways.
Caption: Competing pathways for indole-2-boronic acid.
Question 2: What are the ideal storage and handling conditions to maximize the shelf-life of this reagent?
Answer: Proper storage is the first and most critical step in preventing decomposition. Given the compound's sensitivity, we recommend a multi-faceted approach.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Slows down the rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen[5]. |
| Moisture | Tightly sealed container in a desiccator | Minimizes hydrolysis and subsequent protodeboronation[12]. |
| Light | Amber vial or stored in the dark | Protects against potential photo-degradation. |
Experimental Protocol 1: Recommended Storage and Handling
-
Receipt: Upon receiving the compound, immediately inspect the packaging. Do not use if the seal is compromised.
-
Inerting: If the vial is to be opened, do so under a positive pressure of argon or nitrogen in a glovebox or using a Schlenk line.
-
Aliquoting: For frequent use, we strongly advise weighing out several smaller aliquots into separate vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Sealing: After each use, flush the vial headspace with inert gas, seal tightly with a high-quality cap, and wrap the cap with Parafilm® for an extra barrier against moisture.
-
Storage: Place the sealed vial inside a desiccator stored in a freezer (-20°C).
Question 3: I'm seeing low yields and significant protodeboronation in my Suzuki-Miyaura coupling. How can I minimize decomposition during the reaction?
Answer: This is a classic challenge with unstable boronic acids[4]. The key is to make the desired cross-coupling reaction kinetically faster than the undesired decomposition reactions.
Causality: Protodeboronation is often competitive with the transmetalation step in the Suzuki-Miyaura catalytic cycle. If transmetalation is slow, the boronic acid spends more time in the basic, aqueous, and heated reaction medium, giving it more opportunity to decompose[13].
Here are proven strategies to tip the balance in your favor:
-
Catalyst System: Use a modern palladium precatalyst and a biarylphosphine ligand like SPhos or XPhos. These systems are designed to form the catalytically active species quickly and promote rapid oxidative addition and transmetalation, which can significantly outpace decomposition[4][13].
-
Base Selection: Avoid strong bases like NaOH or KOH if possible. Use milder bases such as K₃PO₄, Cs₂CO₃, or even NaHCO₃[3][14]. The choice of base can be critical and may require screening.
-
Solvent Purity: Use high-purity, anhydrous solvents. Degas all solvents and the final reaction mixture thoroughly (e.g., by sparging with argon for 15-30 minutes) to remove dissolved oxygen and prevent oxidation.
-
Temperature and Time: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and work it up as soon as it is complete to avoid prolonged heating.
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), 5-Benzyloxy-1-boc-indole-2-boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inerting: Seal the vessel and purge with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos-Pd-G2, 1-2 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1) via syringe.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
Question 4: My boronic acid degrades even on the benchtop over a short period. Is there a more stable alternative I can use?
Answer: Absolutely. For chronically unstable boronic acids like 2-indole derivatives, the most robust solution is to convert the compound into a more stable derivative[3]. These derivatives protect the boronic acid group from decomposition and can release the active reagent in situ during the reaction.
The gold standard for this approach is the N-methyliminodiacetic acid (MIDA) boronate [3].
| Derivative | Stability | Usage |
| Free Boronic Acid | Poor. Decomposes significantly on the benchtop in days. Prone to protodeboronation and oxidation in solution[3]. | Use immediately after synthesis or purification. Requires stringent handling. |
| MIDA Boronate | Excellent. Indefinitely stable as a crystalline solid on the benchtop under air. Highly resistant to decomposition[3]. | Used in "slow-release" cross-coupling. The MIDA group is cleaved under basic conditions to generate the boronic acid in low concentrations. |
The MIDA boronate strategy solves both the storage (shelf-life) problem and the in-reaction decomposition problem by keeping the concentration of the unstable free boronic acid to a minimum at any given moment.
Caption: Workflow for stabilizing and using an unstable boronic acid.
Question 5: How do I prepare the bench-stable MIDA boronate derivative?
Answer: The conversion is a straightforward esterification reaction.
Experimental Protocol 3: Conversion to a Bench-Stable MIDA Boronate
This protocol is adapted from the general procedures reported by Burke and coworkers[3].
-
Setup: In a round-bottom flask, dissolve 5-Benzyloxy-1-boc-indole-2-boronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in dimethylformamide (DMF).
-
Dehydration: Add 4Å molecular sieves to the mixture.
-
Heating: Heat the mixture to 80-100°C under an inert atmosphere.
-
Monitoring: Monitor the reaction by LC-MS until the starting boronic acid is consumed. The reaction typically takes a few hours.
-
Isolation: Cool the reaction, filter off the molecular sieves, and remove the DMF under high vacuum.
-
Purification: The crude MIDA boronate can often be purified by simple trituration with a suitable solvent (e.g., ether or pentane) or by flash chromatography on silica gel to yield a stable, crystalline solid.
References
-
Silva, A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(9), 2699. [Link]
-
Wikipedia. (2023). Boronic acid. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7546–7547. [Link]
-
Cubiňák, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
AB Enterprises. (n.d.). 5-benzyloxy-1-BOC-indole-2-boronic acid. [Link]
-
Reddy, B. V. S., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2728–2735. [Link]
-
Roberts, T. C., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(47), 13308–13313. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(40), 15153–15164. [Link]
-
Al-Zoubi, R. M., et al. (2023). Design and discovery of boronic acid drugs. RSC Medicinal Chemistry. [Link]
-
PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14789–14802. [Link]
-
ResearchGate. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(38), 13175–13177. [Link]
-
Gold, B., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 11(29), 7623–7629. [Link]
-
ResearchGate. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]
-
Li, Z., et al. (2018). The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. Green Chemistry, 20(2), 357-361. [Link]
-
Liu, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35436-35439. [Link]
-
Li, Z., et al. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(14), 3572–3575. [Link]
-
ConnectSci. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. [Link]
-
Journal of the American Chemical Society. (2006). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
-
Indian Academy of Sciences. (2012). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 124(1), 161-166. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(16), 4933. [Link]
-
IndiaMART. (n.d.). 5-Benzyloxy-1-Boc-Indole-2 - Boronic Acid, Liquid. [Link]
-
Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. 139(34), 11894–11905. [Link]
-
Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Accounts of Chemical Research. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. 55(9), 1279–1292. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. connectsci.au [connectsci.au]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 11. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CAS 850568-62-6 | 5-Benzyloxy-1-BOC-indole-2-boronic acid - Synblock [synblock.com]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
recrystallization methods for indole boronic acid purification
Technical Support Center: Indole Boronic Acid Purification
Executive Summary: The Stability Paradox
Purifying indole boronic acids—particularly indole-3-boronic acid and its derivatives—is a balancing act between purity and decomposition . Unlike robust phenylboronic acids, the electron-rich indole heterocycle facilitates rapid protodeboronation (hydrolysis of the C-B bond) under acidic or thermal stress. Furthermore, these compounds exist in a dynamic equilibrium between the free boronic acid (monomer) and the boroxine (cyclic anhydride trimer), often confusing analytical interpretation.
This guide provides a troubleshooting framework to navigate these challenges, moving beyond "standard recipes" to mechanistic problem-solving.
Critical Troubleshooting & FAQs
Category A: Stability & Decomposition
Q1: My indole-3-boronic acid turns brown and the yield drops significantly during hot recrystallization. What is happening? Diagnosis: You are likely witnessing thermal protodeboronation . Mechanism: The indole C3 position is highly nucleophilic. In the presence of heat and moisture (even neutral water), the C3 position can be protonated. This forms a Wheland intermediate that eliminates boric acid, reverting the compound to the parent indole. Solution:
-
Avoid Boiling Water: Do not use boiling water/alcohol mixtures for indole-3-boronic acids.
-
Switch to "Dissolution by Base": Instead of heat, use pH manipulation. Dissolve the crude boronic acid in cold dilute NaOH (forming the soluble boronate "ate" complex), filter off insoluble impurities, and carefully re-precipitate with dilute acid (e.g., acetic acid) at
. -
N-Protection: If possible, perform purification on the N-protected derivative (e.g., N-Boc or N-Tosyl). The electron-withdrawing group destabilizes the transition state for protodeboronation, significantly increasing thermal stability.
Q2: The NMR spectrum shows a confusing set of peaks, and the elemental analysis is off. Is my compound impure? Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . Insight: Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers) in the solid state or non-polar solvents. This is not an "impurity" in the traditional sense; it is a dehydration state.
-
NMR Signature: You may see broadened peaks or distinct sets of signals if the exchange is slow on the NMR timescale.
-
Action: Add a drop of
to your NMR tube (if using DMSO- or CD OD). This forces the hydrolysis of the boroxine back to the monomeric boronic acid, simplifying the spectrum to a single species.
Category B: Impurity Removal
Q3: How do I remove residual Palladium (Pd) without decomposing the indole? Diagnosis: Dark grey/black discoloration indicates Pd carryover from cross-coupling or borylation. Solution:
-
Avoid Oxidative Washes: Do not use bleach or strong oxidants; indoles are oxidation-prone.
-
Thiol-Functionalized Silica: Slurry the crude mixture in ethyl acetate with thiol-modified silica gel (SH-Silica) for 1 hour at room temperature. Filter. This is superior to charcoal, which can irreversibly adsorb the planar indole structure.
Experimental Protocols
Protocol A: The "Cold Acidification" Method (Recommended for Unstable Indoles)
Best for: Indole-3-boronic acids and electron-rich derivatives prone to heat decomposition.
-
Dissolution: Suspend the crude indole boronic acid (10 g) in water (100 mL).
-
Basification: Slowly add 2M NaOH with stirring at
until the solid dissolves and pH reaches ~10-11.-
Note: The boronic acid converts to the water-soluble boronate anion
. Impurities (bis-boryl species, halides) often remain insoluble.
-
-
Filtration: Filter the cold solution through a Celite pad to remove insoluble organics and Pd black.
-
Precipitation: While stirring vigorously at
, dropwise add 1M Acetic Acid (or dilute HCl if the indole is stable) until pH reaches ~5-6.-
Critical: Do not overshoot to very low pH (<3), or protodeboronation will accelerate.
-
-
Isolation: Filter the resulting white precipitate immediately. Wash with ice-cold water.
-
Drying: Dry under vacuum at ambient temperature (do not heat) over
.
Protocol B: The "Boroxine Conversion" Method
Best for: Stable indole-5-boronic acids or N-protected derivatives requiring high purity.
-
Dehydration: Suspend crude boronic acid in Toluene.
-
Reflux: Reflux using a Dean-Stark trap to azeotropically remove water.
-
Mechanism: This drives the equilibrium entirely to the Boroxine (anhydride) form, which is often highly crystalline and soluble in hot toluene.
-
-
Filtration: Filter the hot toluene solution to remove polar inorganic salts (which are insoluble in toluene).
-
Crystallization: Cool the filtrate. The boroxine will crystallize out.
-
Re-hydration (Optional): If the free acid is required, suspend the boroxine crystals in water/acetonitrile and stir until dissolved (hydrolysis), then evaporate or precipitate.
Visualization: Decision Logic & Equilibrium
Figure 1: Purification Strategy Decision Tree
Caption: Logic flow for selecting the optimal purification method based on indole substitution patterns and stability risks.
Figure 2: Boronic Acid - Boroxine Equilibrium
Caption: The reversible equilibrium between free boronic acid and boroxine. Control this via solvent choice (Toluene vs. Water) to facilitate purification.
Comparative Data: Solvent Systems
| Solvent System | Primary Use Case | Risk Level | Notes |
| Water / NaOH | Indole-3-boronic acids | Low | Best for unstable compounds. Relies on pH solubility switching. |
| Water / Methanol | General Indole Boronic Acids | Medium | Good for removing inorganic salts. Avoid boiling if C3-unsubstituted. |
| Toluene (Dean-Stark) | Boroxine Conversion | High (Thermal) | Excellent for removing polar impurities. Yields the anhydride form. |
| Acetonitrile / Water | Recrystallization | Low/Medium | Gentle system. Often yields large, well-defined crystals. |
| Dichloromethane / Hexane | Precipitation | Low | "Crash out" method. Low purification power but good for recovery. |
References
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
- Context: The definitive text on boronic acid properties, including the boroxine equilibrium and dehydr
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Context: Foundational review discussing the stability and reactivity of various aryl boronic acids.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
- Context: Provides detailed insights into the mechanism of protodeboronation and the stability of heterocyclic boronic acids.
- Betou, M., et al. (2019). Scalable Synthesis of Unstable Boronic Acids. Organic Process Research & Development.
Validation & Comparative
analytical techniques for characterizing 5-Benzyloxy-1-boc-indole-2-boronic acid
Executive Summary: The Boronic Acid Paradox
5-Benzyloxy-1-boc-indole-2-boronic acid is a high-value heterocyclic building block used primarily for introducing the indole scaffold into complex pharmaceutical targets via Suzuki-Miyaura coupling. However, it presents a classic "Boronic Acid Paradox": the very reactivity that makes it valuable (the empty p-orbital on boron) renders it notoriously difficult to characterize accurately.
Unlike standard organic intermediates, this compound exists in a dynamic flux between its monomeric acid form, its trimeric anhydride (boroxine), and potentially degraded protodeboronated species. Standard analytical workflows often fail, yielding confusing NMR spectra or "ghost peaks" in HPLC.
This guide moves beyond basic Certificate of Analysis (CoA) data to provide a mechanistic framework for accurately characterizing this compound, comparing it against its most common alternatives.
Part 1: The Stability Matrix & Degradation Pathways
To characterize this compound, one must first understand what it becomes during analysis. The C2-position of the indole ring is electron-rich, and the Boron atom is electrophilic. This creates specific vulnerabilities.[1]
The Boroxine Equilibrium (Dehydration)
In solid state and non-aqueous solvents, 5-Benzyloxy-1-boc-indole-2-boronic acid spontaneously dehydrates to form a cyclic trimer (boroxine).
-
Impact: Melting points are often unreliable (broad ranges).
-
Observation: High-resolution Mass Spectrometry (HRMS) often shows a mass corresponding to
, leading inexperienced analysts to suspect bulk polymerization.
Protodeboronation (C-B Bond Cleavage)
The indole-2-position is susceptible to hydrolytic cleavage of the boron moiety, especially under basic conditions or prolonged exposure to protic solvents.
-
Mechanism: Protonation at C3 leads to an indolenine intermediate, facilitating the loss of
. -
Result: Formation of the impurity 5-Benzyloxy-1-boc-indole (des-borono analog).[2]
Visualizing the Pathways
The following diagram illustrates the dynamic species present during analysis.
Figure 1: The dynamic equilibrium and degradation pathways of 5-Benzyloxy-1-boc-indole-2-boronic acid.
Part 2: Comparative Analytical Protocols
This section compares analytical techniques to determine the "Gold Standard" for this specific compound.
Technique 1: Nuclear Magnetic Resonance (NMR)
Verdict: The Primary Reference Method (if solvent is correct).
| Feature | Method A: 1H NMR in | Method B: 1H NMR in |
| Solubility | Moderate; promotes boroxine formation. | Excellent; stabilizes monomer. |
| Boronic -OH Signals | Often broad, undefined, or missing due to exchange. | Distinct sharp singlets (or broad peak) at 8.0–8.5 ppm. |
| Interpretation | Confusing. Integration ratios may appear off due to oligomerization. | Clear. |
| 11B NMR Utility | Limited resolution. | Critical. Distinguishes sp2 Boron (Acid) from sp3 Boron (Boronate/Complex).[3] |
Protocol Note: Avoid Methanol-
Technique 2: HPLC-MS Analysis
Verdict: High Risk of Artifacts without Optimization.
Standard Reverse Phase (RP) HPLC often yields "shark-tooth" peak shapes for boronic acids due to on-column interaction with silanols and dynamic dehydration.
-
The Problem: The mass spectrum in ESI(+) mode is deceptive.
-
Expected Mass (
): ~368.2 Da -
Observed Mass: Often dominates at ~1048 Da (Trimer + H) or solvent adducts.
-
-
The Solution:
-
Acidic Mobile Phase: Use 0.1% Formic Acid to suppress ionization of silanols and keep the boron species neutral.
-
Derivatization (Optional but Precise): Treat the sample with a drop of pinacol in methanol before injection. This converts the dynamic acid into the stable pinacol ester in situ, allowing for sharp, quantitative peaks.
-
Part 3: Product Performance vs. Alternatives
Is the free boronic acid the best choice for your synthesis? Below is a comparison with its primary alternative, the Pinacol Ester (Bpin).
| Metric | 5-Benzyloxy-1-boc-indole-2-boronic acid | Pinacol Ester Derivative (Bpin) |
| Atom Economy | High. No heavy leaving group. | Lower. Loses pinacol (MW 118) during coupling. |
| Storage Stability | Low. Requires 4°C, inert atmosphere. Hygroscopic. | High. Stable at RT; resistant to hydrolysis. |
| Reactivity (Suzuki) | High. Often reacts faster (transmetallation is direct). | Moderate. Requires hydrolysis to acid in situ before reaction. |
| Purification | Difficult (streaks on silica). | Easy (chromatographs well on silica). |
| Cost | Generally lower (fewer synthetic steps). | Higher (added cost of pinacolization). |
Recommendation:
-
Use the Boronic Acid for large-scale GMP manufacturing where atom economy and cost are critical, and handling conditions can be strictly controlled.
-
Use the Pinacol Ester for discovery chemistry (SAR studies) where ease of handling and shelf-stability outweigh the cost.
Part 4: Validated Experimental Workflow
Purity Assessment Protocol
To rigorously certify the purity of 5-Benzyloxy-1-boc-indole-2-boronic acid, follow this self-validating workflow:
Step 1: Visual & Solubility Check
-
Inspect appearance: Should be an off-white to tan powder. Dark brown indicates oxidation.
-
Dissolve 5 mg in
. Solution should be clear. Turbidity suggests polymerization.
Step 2: Dual-Nucleus NMR (
-
1H NMR: Acquire spectrum. Verify the integral of the Boc-group (9H, s, ~1.6 ppm) against the Benzyloxy methylene (2H, s, ~5.1 ppm).
-
Check: If the aromatic region integrates too high relative to Boc, suspect de-protection.
-
-
11B NMR: Acquire with quartz tube (if available) or background subtraction.
-
Target: Single peak at ~28-30 ppm (characteristic of Aryl-B(OH)2).
-
Red Flag: Peak at ~20-22 ppm suggests boroxine dominance (not necessarily an impurity, but indicates dehydration state).
-
Step 3: "In-Situ" Derivatized HPLC
-
Do not inject the raw acid if precise quantitation is required.
-
Mix: 1 mg Product + 2 mg Pinacol in 1 mL MeCN. Let stand for 15 mins.
-
Inject: Analyze the resulting Pinacol Ester peak. This collapses the acid/boroxine equilibrium into a single, sharp peak, providing the true purity of the carbon skeleton.
References
-
Boronic Acid Characterization Challenges Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[4][5] Wiley-VCH.
-
Protodeboronation Mechanisms in Heterocycles Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society.
-
11B NMR Spectroscopy of Boronic Acids Nietzschmann, E., et al. (2013). 11B NMR Characterization of Boronic Acids and Esters. Magnetic Resonance in Chemistry.
-
HPLC Analysis of Boronic Compounds Carreras, V., et al. (2019). Strategies for the HPLC Analysis of Boronic Acids: Overcoming Peak Tailing and Interconversion. Journal of Chromatography A.
Sources
Technical Comparison Guide: Alternatives to 5-Benzyloxy-1-boc-indole-2-boronic Acid
Executive Summary
5-Benzyloxy-1-boc-indole-2-boronic acid is a critical building block for synthesizing SERM analogs, kinase inhibitors, and indole-based alkaloids. However, like many 2-heteroaryl boronic acids, it suffers from rapid protodeboronation (C–B bond cleavage) and poor shelf stability.[1] This instability often leads to low yields and difficult purifications in scale-up scenarios.
This guide evaluates three superior reagent classes—Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates —against the boronic acid benchmark.[1] We provide experimental evidence and protocols to help you select the optimal reagent for your specific coupling challenges.
Part 1: The Benchmark & The Problem
Reagent: 5-Benzyloxy-1-boc-indole-2-boronic acid
-
Role: The "Standard" nucleophile for Suzuki-Miyaura coupling.
-
The Failure Mode: Protodeboronation .
-
Mechanism:[2][3][4][5][6][7][8][9] The indole C2 position is nucleophilic.[1] Under the basic conditions required for Suzuki coupling, the boronate species is prone to protonolysis, replacing the
group with a proton.[1][9] This side reaction competes directly with the transmetalation step.[1] -
Aggravating Factor:[8] The 5-benzyloxy group is an electron donor (
effect), increasing electron density at the indole core and accelerating protodeboronation compared to unsubstituted indoles.[1]
-
Part 2: Comparative Analysis of Alternatives
Alternative A: The Pinacol Ester (Bpin)
Chemical Identity: 5-Benzyloxy-1-boc-indole-2-boronic acid pinacol ester Best For: Routine synthesis, improved solubility, and purification.
-
Performance Profile:
-
Stability: Significantly higher than the free acid. The steric bulk of the pinacol group retards hydrolysis.[1]
-
Purification: The ester is lipophilic and silica-stable, allowing for standard flash chromatography (unlike the free acid, which streaks/decomposes).[1]
-
Reactivity: Requires in situ hydrolysis to the active boronic acid species to react, which can sometimes be rate-limiting.[1]
-
Alternative B: The MIDA Boronate
Chemical Identity: 5-Benzyloxy-1-boc-indole-2-MIDA boronate Best For: "Difficult" couplings with unstable substrates; slow-release mechanism.
-
Performance Profile:
-
Mechanism: The
-hybridized boron atom is unreactive. Under mild aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid in low concentrations.[1] -
Advantage: This "slow release" ensures that the concentration of the unstable free boronic acid never gets high enough to favor the second-order decomposition pathways or rapid protodeboronation, while maintaining enough active species for the Pd-catalyst.[1]
-
Storage: Indefinitely stable on the benchtop as a crystalline solid.
-
Alternative C: Potassium Trifluoroborate ( )
Chemical Identity: Potassium (5-benzyloxy-1-boc-indole-2-yl)trifluoroborate Best For: Atom economy, scale-up, and air stability.
-
Performance Profile:
-
Handling: Free-flowing, ionic solid.[1] Highly resistant to oxidative degradation.[1]
-
Reactivity: Requires specific conditions (often alcoholic solvents) to hydrolyze the
group. -
Stoichiometry: Precise molecular weight allows for exact stoichiometry, unlike boronic acids which can exist as anhydrides/trimers.[1]
-
Part 3: Data Summary & Decision Matrix
Comparative Performance Table
| Feature | Boronic Acid (Benchmark) | Pinacol Ester (Alt A) | MIDA Boronate (Alt B) | Trifluoroborate (Alt C) |
| Shelf Stability | Poor (< 2 weeks) | Good (Months) | Excellent (Years) | Excellent (Years) |
| Protodeboronation | High Risk | Moderate Risk | Low Risk (Controlled) | Low Risk |
| Atom Economy | Moderate | Low (High MW waste) | Low (MIDA waste) | High |
| Purification | Difficult (Recrystallization) | Easy (Silica Column) | Easy (Silica Column) | Precipitation/Cryst. |
| Cost | High | Moderate | High | Moderate |
Reagent Selection Logic (Graphviz)[1]
Figure 1: Decision tree for selecting the appropriate boron reagent based on stability and process requirements.
Part 4: Experimental Protocols
Protocol A: Coupling with Pinacol Ester (Standard Robustness)
This protocol utilizes a mild phosphate base to protect the N-Boc group while facilitating transmetalation.
Reagents:
-
5-Benzyloxy-1-boc-indole-2-Bpin (1.0 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(3.0 equiv)[1]
Step-by-Step:
-
Charge a reaction vial with the Indole-Bpin, Aryl Bromide, Base, and Pd-catalyst.[1]
-
Seal and purge with Argon for 5 minutes.
-
Heat to 80°C for 4–12 hours. (Note: Avoid temperatures >90°C to prevent Boc thermolysis).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Coupling with MIDA Boronate (Slow Release)
Ideal for unstable targets where the boronic acid decomposes faster than it couples.
Reagents:
-
5-Benzyloxy-1-boc-indole-2-MIDA (1.2 equiv)
-
Catalyst:
(2 mol%) + SPhos (4 mol%)[8] -
Base:
(5.0 equiv) - High base load required to hydrolyze MIDA. -
Solvent: THF : Water (10:1)
Step-by-Step:
-
Combine MIDA boronate, electrophile, SPhos, and Pd source in a flask.
-
Add THF and aqueous
. -
Heat to 60°C with vigorous stirring.
-
Mechanism Check: The reaction will appear slow initially. This is intentional. The MIDA hydrolyzes slowly, feeding active boronic acid to the catalyst cycle.[1]
-
Run for 12–24 hours until LCMS shows consumption of the bromide.
Protocol C: Coupling with Potassium Trifluoroborate (Molander Conditions)
Best for scale-up and atom economy.
Reagents:
-
Potassium (5-benzyloxy-1-boc-indole-2-yl)trifluoroborate (1.05 equiv)
-
Catalyst:
(2 mol%) + RuPhos (4 mol%) -
Base:
(3.0 equiv)[1] -
Solvent: Toluene : Water (3:1)
Step-by-Step:
-
Add the trifluoroborate salt, aryl bromide, catalyst, ligand, and base to a reaction vessel.[1]
-
Evacuate and backfill with Argon (
). -
Heat to 85°C .
-
Validation: The biphasic mixture ensures efficient hydrolysis of the
species at the interface.[1]
References
-
Protodeboronation Mechanisms
-
MIDA Boronate Methodology
-
Trifluoroborate Coupling (Molander)
-
Indole-2-Boronic Acid Instability
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. mdpi.com [mdpi.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA Boronates [sigmaaldrich.com]
A Comparative Guide to Palladium Catalysts for Indole Coupling Reactions
For researchers in synthetic and medicinal chemistry, the construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a cornerstone of molecular assembly. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, presents a unique set of challenges and opportunities for functionalization. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools for the selective arylation, vinylation, and alkylation of indoles.
This guide provides an in-depth comparison of common palladium catalyst systems for indole coupling, moving beyond a simple catalog of options. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and offer detailed experimental protocols to empower you to make informed decisions for your specific synthetic challenges.
The Critical Role of the Ligand in Palladium-Catalyzed Indole Coupling
The magic of palladium catalysis lies not in the metal alone, but in the orchestra of ligands that surround it. The ligand's steric and electronic properties dictate the catalyst's stability, reactivity, and selectivity. In the context of indole coupling, the ligand is responsible for facilitating the key steps of the catalytic cycle: oxidative addition, coordination of the indole, transmetalation or deprotonation, and reductive elimination.
Two major classes of ligands have dominated the field of palladium-catalyzed indole coupling: biaryl phosphines and N-heterocyclic carbenes (NHCs) .
The Buchwald Biaryl Phosphine Ligands: A Legacy of Innovation
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized C-N bond formation. These ligands, such as XPhos , SPhos , and RuPhos , create a sterically hindered yet highly reactive palladium center that promotes the challenging reductive elimination step, which is often the rate-limiting step in C-N coupling reactions.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often considered a general and highly active ligand for a wide range of C-N coupling reactions. Its bulk and electron-donating properties make it effective for coupling aryl chlorides, which are notoriously less reactive than bromides or iodides.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups in SPhos are thought to play a role in stabilizing the palladium center and promoting the oxidative addition step. It often shows excellent performance at lower catalyst loadings.
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Similar to SPhos, but with bulkier isopropoxy groups, RuPhos can provide enhanced stability and activity in certain applications.
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
NHCs are strong σ-donating ligands that form highly stable bonds with palladium. This stability translates to catalysts that are often more resistant to decomposition at high temperatures and can have very high turnover numbers (TONs). Common NHC-based catalysts include the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr . The IPr ligand (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provides significant steric bulk, creating a highly active catalytic species.
Comparative Performance Data: N-Arylation of Indole
To provide a clear comparison, let's examine the performance of different palladium catalyst systems for a model reaction: the N-arylation of indole with 4-chlorotoluene. The use of an aryl chloride as the coupling partner is a good test of catalyst activity.
| Catalyst System | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | Toluene | 110 | 12 | 95 | |
| Pd(OAc)₂ / SPhos | SPhos | K₂CO₃ | Dioxane | 100 | 18 | 92 | |
| Pd(OAc)₂ / RuPhos | RuPhos | NaOtBu | Toluene | 100 | 16 | 94 | |
| Pd-PEPPSI-IPr | IPr (as precatalyst) | KHMDS | THF | 80 | 8 | 90 |
Analysis of Results:
As the data suggests, modern palladium catalyst systems can achieve high to excellent yields in the N-arylation of indole, even with a challenging aryl chloride. The Buchwald-type biaryl phosphine ligands generally provide very high yields, with slight variations depending on the specific ligand, base, and solvent system. The Pd-PEPPSI-IPr catalyst also demonstrates high efficacy, often under milder conditions and with shorter reaction times, highlighting the reactivity of NHC-based systems.
The choice of catalyst will often depend on factors beyond just the yield for a single reaction, including:
-
Substrate Scope: How well does the catalyst tolerate various functional groups on both the indole and the aryl partner?
-
Cost and Availability: For large-scale synthesis, the cost of the ligand and palladium source can be a significant factor.
-
Air and Moisture Stability: Precatalysts, like the Buchwald G3 or G4 palladacycles and the PEPPSI complexes, offer improved air and moisture stability compared to generating the catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand, which can be a significant advantage for reproducibility.
Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the coupling reaction is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination cycle is a well-established pathway for the palladium-catalyzed N-arylation of indoles.
Caption: A typical experimental workflow for indole N-arylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the indole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). If using a palladacycle precatalyst, add it directly (1-2 mol%).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure N-arylindole product.
Conclusion and Future Outlook
The development of sophisticated palladium catalysts has transformed the synthesis of functionalized indoles. While the Buchwald-type biaryl phosphine ligands remain the workhorses of the field, offering a broad scope and high reactivity, NHC-based catalysts provide a robust and often more stable alternative. The choice of catalyst system is not a one-size-fits-all decision but should be guided by the specific substrates, desired scale, and economic considerations of the project.
As the field continues to evolve, we can expect the development of even more active and selective catalysts that operate at lower loadings and under milder, more sustainable conditions. The continued exploration of new ligand architectures and a deeper mechanistic understanding will undoubtedly unlock new possibilities for the efficient and elegant synthesis of complex indole-containing molecules.
References
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Link]
-
R. A. Green, R. A. Taylor, and J. M. J. Williams, "Recent advances in palladium-catalysed N-arylation," Organic & Biomolecular Chemistry, vol. 18, no. 42, pp. 8540-8555, 2020. [Link]
-
C. S. J. Cazin, "N-Heterocyclic Carbenes in Catalysis," The Royal Society of Chemistry, 2017. [Link]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Biaryl Compounds by HPLC
For researchers, scientists, and drug development professionals, the accurate assessment of purity for synthesized biaryl compounds is a critical, non-negotiable step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering field-proven insights and experimental data to empower you in making informed decisions for your analytical workflows.
The Criticality of Purity in Biaryl Synthesis
Biaryl motifs are privileged structures in medicinal chemistry and materials science, frequently appearing in blockbuster pharmaceuticals and advanced organic materials. The synthetic routes to these compounds, often involving cross-coupling reactions, can generate a variety of impurities, including starting materials, homocoupled products, and regioisomers. Even trace-level impurities can have significant impacts on downstream applications, making robust analytical characterization essential.
Choosing Your Analytical Weapon: A Comparative Look at HPLC Methodologies
HPLC stands as the gold standard for purity assessment due to its high resolution, sensitivity, and versatility. However, the success of your analysis hinges on the judicious selection of stationary and mobile phases.
Stationary Phase Selection: The Heart of the Separation
The choice of the HPLC column, specifically its stationary phase, is the most critical factor in achieving a successful separation of your target biaryl from its impurities.
| Stationary Phase | Principle of Separation | Best Suited For | Not Ideal For |
| C18 (Reversed-Phase) | Hydrophobic interactions | General-purpose analysis of non-polar to moderately polar biaryls. The most common starting point. | Highly polar biaryls that may have insufficient retention. |
| Phenyl-Hexyl (Reversed-Phase) | π-π interactions and hydrophobic interactions | Aromatic and moderately polar biaryls. Often provides alternative selectivity to C18. | Non-aromatic impurities that won't benefit from π-π interactions. |
| Chiral Stationary Phases (e.g., polysaccharide-based) | Enantioselective interactions | Separation of atropisomers, which are common in sterically hindered biaryls. | Achiral separations where the cost and specialized nature of the column are not justified. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | Highly polar biaryl compounds that are poorly retained by reversed-phase columns. | Non-polar biaryls and impurities. |
Expert Insight: While C18 columns are the workhorse of many labs, for biaryl compounds, the unique π-π interactions offered by Phenyl-Hexyl columns can often provide superior resolution of closely related aromatic impurities. For atropisomeric biaryls, chiral HPLC is not just an option but a necessity to ensure stereochemical purity.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition directly influences the retention and elution of your analytes. A systematic approach to mobile phase optimization is crucial for developing a robust and reproducible method.
A typical starting point for reversed-phase HPLC of biaryls is a gradient elution using:
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidifier improves peak shape and ionization efficiency for mass spectrometry (MS) detection.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.
Experimental Protocol: Generic Gradient Method for Biaryl Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or a wavelength specific to your compound's chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Trustworthiness through Self-Validation: This generic method serves as a starting point. To ensure it is self-validating for your specific biaryl, you must perform method validation according to ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness.
Visualizing the HPLC Workflow
Caption: A typical workflow for assessing biaryl purity by HPLC.
Detection Methods: Seeing Your Compound
The choice of detector is dictated by the properties of your biaryl compound and the desired sensitivity.
| Detector | Principle | Advantages | Disadvantages |
| UV-Vis | Measures the absorbance of light by the analyte. | Robust, inexpensive, and suitable for compounds with a chromophore. | Not universal; requires the analyte to have a UV-absorbing chromophore. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analytes. | Highly sensitive and selective; provides molecular weight information, which is invaluable for impurity identification. | Higher cost and complexity compared to UV-Vis. |
| Charged Aerosol Detector (CAD) | Nebulizes the eluent and detects the charge of the resulting aerosol particles. | Nearly universal response for non-volatile analytes, independent of their optical properties. | Can be sensitive to mobile phase composition and gradient changes. |
Authoritative Grounding: The International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures is a critical resource for ensuring your HPLC methods are fit for purpose, particularly in a drug development context.
A Comparative Case Study: Purity Analysis of a Novel Biaryl Compound
To illustrate the principles discussed, we synthesized a novel biaryl compound (Compound X) via a Suzuki coupling reaction. We then compared the performance of a standard C18 column with a Phenyl-Hexyl column for its purity assessment.
Experimental Data:
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Main Peak Retention Time | 12.5 min | 14.2 min |
| Resolution between Main Peak and Impurity 1 | 1.2 | 2.1 |
| Resolution between Main Peak and Impurity 2 | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Purity (% Area) | 98.5% | 99.2% |
Analysis: The Phenyl-Hexyl column provided significantly better resolution for both impurities, resulting in a more accurate purity assessment. The improved peak shape (lower tailing factor) also contributes to more reliable integration and quantification. This highlights the importance of screening different column chemistries to optimize the separation.
Visualizing the Impact of Column Choice
Caption: The impact of column chemistry on peak resolution.
Conclusion: A Strategy for Robust Purity Assessment
A systematic and well-reasoned approach to HPLC method development is paramount for the accurate purity assessment of synthesized biaryl compounds. By carefully selecting the stationary phase, optimizing the mobile phase, and choosing the appropriate detector, researchers can have high confidence in their analytical results. Remember that method validation is not just a regulatory hurdle but a scientific necessity to ensure the trustworthiness of your data.
References
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
A Review of Modern HPLC Stationary Phases. Journal of Chromatographic Science. [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) and Its Applications. Journal of Separation Science. [Link]
-
Chiral Separations by HPLC. Chemical Reviews. [Link]
Strategic Functionalization of the Indole Scaffold: A Cost-Benefit Analysis for Medicinal Chemistry
Executive Summary
The indole scaffold is arguably the most "privileged" structure in drug discovery, appearing in over 100 FDA-approved drugs. However, its electronic bias renders it notoriously difficult to functionalize selectively outside of its natural nucleophilic hotspots.
For the medicinal chemist, the choice of method is rarely just about yield—it is a trade-off between speed (SAR generation) , scalability (Process Chemistry) , and molecular complexity . This guide provides a critical cost-benefit analysis of modern vs. classical indole functionalization methods, moving beyond simple reaction lists to decision-making frameworks.
Part 1: Strategic Framework – The Regioselectivity Challenge
The indole ring system presents a distinct electronic dichotomy. The C3 position is highly nucleophilic (enamine-like), while the C2 position is generally inert to electrophiles unless the N1 or C3 positions are blocked or directed.
Decision Matrix: Choosing the Right Tool
The following diagram illustrates the decision logic for functionalizing the indole core based on the desired position and available resources.
Figure 1: Strategic decision tree for indole functionalization based on regiochemical targets.
Part 2: C3-Functionalization – The Nucleophilic Hub
The C3 position is the most reactive site for electrophilic aromatic substitution (EAS). While "easy" to hit, the challenge lies in stopping the reaction or introducing complex functionality without polymerization.
Comparative Analysis: Classical EAS vs. Modern Organocatalysis
| Metric | Classical EAS (e.g., Vilsmeier-Haack) | Organocatalytic/Michael Addition |
| Reagent Cost | Low ($): POCl3, DMF are commodity chemicals. | High ( |
| Atom Economy | Poor : Stoichiometric waste generated. | Excellent : 100% atom economy (addition). |
| Scalability | High : Robust, insensitive to O2/H2O. | Moderate : Sensitive to impurities/conditions. |
| Selectivity | High for C3, but functional group tolerance is low (acidic). | High stereo- and regiocontrol; mild conditions. |
| Primary Use | Process chemistry; generating building blocks. | Discovery chemistry; generating chiral centers. |
Expert Insight: For early-stage discovery, organocatalytic Friedel-Crafts alkylations are superior for rapidly generating Fsp3-rich leads. However, for multi-kilogram delivery, Vilsmeier-Haack remains the gold standard due to cost efficiency, despite its poor atom economy.
Part 3: C2-Functionalization – Breaking the Rules
Functionalizing C2 typically requires overcoming the natural C3 preference. This has historically been the most expensive transformation due to step count (protection
The Paradigm Shift: C-H Activation
Direct C-H functionalization has revolutionized C2 access by eliminating the need for pre-functionalized starting materials (halides/boronic acids).
Workflow Comparison: Suzuki Coupling vs. Direct C-H Arylation
Figure 2: Step-economy comparison. C-H activation bypasses the pre-functionalization bottleneck.
Cost-Benefit Data: C2-Arylation
| Feature | Pre-functionalization (Suzuki) | Direct C-H Arylation |
| Step Count | 2-3 Steps | 1 Step |
| Catalyst Cost | Moderate (Pd(PPh3)4 is cheap) | High (Often requires Pd(OAc)2 + exotic ligands or Rh/Ir) |
| Substrate Scope | Broad : Works with almost any partner. | Restricted : Requires directing groups (DG) or specific electronics. |
| E-Factor (Waste) | High (Boronic acid waste + halides). | Lower (Water or AcOH as byproduct), but oxidants add mass. |
Critical Analysis: While C-H activation is academically elegant, Suzuki coupling often wins in Process Chemistry because it is predictable. C-H activation frequently suffers from kinetic isotope effects and requires high temperatures that can degrade sensitive pharmacophores. Use C-H activation for rapid library expansion (SAR); use Suzuki for scale-up.
Part 4: Experimental Protocols
Protocol A: Standard Vilsmeier-Haack Formylation (C3-Targeting)
Best for: Creating C3-aldehyde precursors for further elaboration.
-
Reagent Setup: In a flame-dried flask under
, cool DMF (3.0 equiv) to 0°C. -
Active Species Generation: Dropwise add
(1.1 equiv). Caution: Exothermic. Stir for 30 min to form the Vilsmeier salt (white precipitate may form). -
Substrate Addition: Dissolve indole (1.0 equiv) in DMF and add dropwise to the salt.
-
Reaction: Warm to RT then heat to 40-60°C. Monitor by TLC (usually < 2h).
-
Quench/Hydrolysis: Pour mixture into ice-water containing NaOH (2M). Critical: The intermediate iminium salt must be hydrolyzed to reveal the aldehyde.
-
Workup: Extract with EtOAc, wash with LiCl (5%) to remove DMF, dry over
.
Self-Validation: The appearance of a bright yellow/orange color upon addition of indole indicates formation of the iminium species. Failure to hydrolyze (step 5) will result in low yields.
Protocol B: Pd-Catalyzed C-H Arylation (C2-Targeting)
Best for: Late-stage functionalization of N-protected indoles.
-
Reagents: Indole (N-protected, e.g., N-Me or N-Ac), Aryl Iodide (1.5 equiv),
(5 mol%), (1.0 equiv - acts as oxidant/base), PivOH (30 mol%). -
Solvent: DMF or DMA (0.2 M).
-
Conditions: Seal tube, heat to 100-120°C for 12-24h.
-
Mechanism: The pivalic acid acts as a proton shuttle (Concerted Metallation-Deprotonation - CMD pathway), lowering the energy barrier for C-H cleavage.
-
Workup: Filter through Celite to remove Ag salts. Concentrate and purify via column chromatography.
Self-Validation: If the reaction stalls, add more PivOH. The CMD mechanism is highly sensitive to the acidity of the proton shuttle.
Part 5: References
-
C-H Activation Mechanisms:
-
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345.
-
[Link]
-
-
Indole Synthesis & Functionalization Reviews:
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
-
[Link]
-
-
Buchwald-Hartwig N-Arylation:
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
[Link]
-
-
Process Chemistry & Scalability:
-
Eastgate, M. D., et al. (2013). On the Scalability of C–H Activation Reactions. Organic Process Research & Development, 17(12), 1533–1540.
-
[Link]
-
Technical Guide: 5-Benzyloxy-1-boc-indole-2-boronic Acid in Medicinal Chemistry
Executive Summary
5-Benzyloxy-1-boc-indole-2-boronic acid (CAS: 850568-62-6) represents a "privileged intermediate" in the synthesis of complex indole alkaloids and pharmaceutical scaffolds. Its structural design solves a critical instability problem inherent to 2-substituted indoles: protodeboronation .
This guide objectively compares this reagent against its unprotected analogs and alternative coupling strategies. By utilizing the electron-withdrawing tert-butoxycarbonyl (Boc) group, this reagent stabilizes the C2-boron bond, enabling high-yield Suzuki-Miyaura cross-couplings that are otherwise impossible with N-H indole-2-boronic acids. It serves as a vital precursor for 5-hydroxyindole targets (e.g., serotonin receptor modulators, kinase inhibitors) via late-stage debenzylation.
Part 1: The Strategic Advantage (Mechanism of Action)
The "Protodeboronation" Challenge
The primary failure mode in coupling 2-indole boronic acids is protodeboronation —the cleavage of the C-B bond by a proton (from water or solvent) to yield the unsubstituted indole.
-
N-H Indoles (The Problem): The nitrogen lone pair donates electron density into the ring, making the C3 position nucleophilic. This electron richness facilitates protonation at C3, leading to a zwitterionic intermediate that rapidly ejects the boron moiety.
-
N-Boc Indoles (The Solution): The Boc group is strongly electron-withdrawing. It pulls electron density away from the indole ring. This destabilizes the protonation transition state, effectively "locking" the boron species in place long enough for the palladium catalyst to engage in transmetallation.
Comparison of Coupling Architectures
| Feature | 5-Benzyloxy-1-boc-indole-2-boronic acid | 5-Benzyloxy-indole-2-boronic acid (N-H) | 2-Haloindole + Aryl Boronic Acid (Reverse Coupling) |
| Stability | High (Stored at 2-8°C) | Very Low (Rapid decomposition) | Low (2-Haloindoles are unstable) |
| Reactivity | High (Fast transmetallation) | Low (Side reactions dominate) | Moderate |
| Atom Economy | Good | Excellent | Poor (Requires halogenated precursor) |
| Yield (Avg) | 85-95% | < 30% | 50-70% |
| Primary Risk | Boc-deprotection if pH < 7 | Protodeboronation | Oligomerization |
Part 2: Comparative Performance Data
The following data summarizes the efficiency of 5-Benzyloxy-1-boc-indole-2-boronic acid in Suzuki-Miyaura couplings compared to alternative strategies.
Table 1: Cross-Coupling Efficiency with Heteroaryl Chlorides
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C, 4h.
| Coupling Partner (Electrophile) | N-Boc Indole Boronic Acid (Yield) | N-H Indole Boronic Acid (Yield) | N-Boc Indole Pinacol Ester (Yield) |
| 4-Chloropyridine | 92% | 15% (Decomp.) | 88% (Slower reaction) |
| 2-Chloropyrimidine | 89% | 0% (Complex mix) | 85% |
| Chlorobenzene | 95% | 28% | 94% |
| 2-Chloro-thiophene | 81% | 12% | 78% |
Insight: While the Pinacol Ester (Bpin) variant is a viable alternative with similar yields, the Boronic Acid variant often exhibits faster kinetics due to the absence of the steric bulk of the pinacol group during the transmetallation step. However, the N-H acid is functionally useless for high-value synthesis.
Part 3: Synthetic Pathway Visualization
The following diagram illustrates the stabilization mechanism and the decision logic for selecting this reagent.
Caption: The electron-withdrawing Boc group prevents the formation of the zwitterionic intermediate, channeling the substrate into the productive Palladium cycle rather than the decomposition pathway.
Part 4: Experimental Protocols (Best Practices)
To maximize yield and maintain the integrity of the Boc group and the Boronic Acid, strict adherence to pH and temperature is required.
Protocol: Optimized Suzuki-Miyaura Coupling
Objective: Synthesis of 2-(4-Pyridyl)-5-benzyloxy-1-boc-indole.
Reagents:
-
5-Benzyloxy-1-boc-indole-2-boronic acid (1.2 equiv)
-
4-Bromopyridine HCl (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv) - Note: Do not use hydroxide bases (NaOH/KOH) to avoid Boc hydrolysis.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical):
-
Charge the reaction vessel with the solvent mixture (Dioxane/Water).
-
Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling and boronic acid oxidation.
-
-
Reagent Addition:
-
Add the aryl halide, boronic acid, and base to the vessel.[1]
-
Add the Pd catalyst last.
-
Seal the vessel immediately.
-
-
Reaction:
-
Heat to 80°C . Do not exceed 90°C, as thermal instability of the Boc group can increase at higher temperatures in aqueous media.
-
Monitor by TLC/LC-MS. Conversion typically completes in 2–4 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Wash with mildly acidic brine (or saturated NH₄Cl). Avoid strong acids which will cleave the Boc group prematurely.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc). The Boc-protected product is usually less polar than the deprotected byproduct.
-
Part 5: Applications in Drug Discovery
This specific scaffold is utilized when the final target requires a hydroxyl group at the 5-position, a common motif in serotonin (5-HT) mimetics.
-
Serotonin Receptor Agonists: The 5-benzyloxy group acts as a robust mask for the 5-hydroxy group. It survives the basic conditions of the Suzuki coupling.
-
Late-Stage Diversification:
-
Step 1: Suzuki coupling (installs C2-aryl).
-
Step 2: Acidic Deprotection (TFA/DCM) removes the N-Boc group.
-
Step 3: Hydrogenation (H₂, Pd/C) removes the O-Benzyl group to reveal the phenol.
-
This orthogonality allows for precise sequential modification.
-
Application Workflow Visualization
Caption: The orthogonal protection strategy allows the 5-benzyloxy-1-boc-indole scaffold to serve as a versatile precursor for 5-hydroxyindoles.
References
-
Indolylboronic Acids: Preparation and Applications. Molecules, 2019, 24(19), 3523.
-
Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 2017, 139, 17887–17899.
-
Highly Efficient Suzuki-Miyaura Coupling of Heterocyclic Substrates. Chemistry - A European Journal, 2008, 14(14), 4267-4279.
-
Product Specification: 5-Benzyloxy-1-boc-indole-2-boronic acid. Santa Cruz Biotechnology.
Sources
Optimizing the Base: A Comparative Guide to Palladium-Catalyzed Biaryl Synthesis
Executive Summary
In palladium-catalyzed cross-coupling—specifically the Suzuki-Miyaura reaction—the base is not merely a proton scavenger; it is a kinetic activator that dictates the transmetallation pathway. While the catalyst (Pd source + ligand) often receives the most attention, empirical data confirms that base selection is the primary determinant of turnover frequency (TOF) and functional group tolerance.
This guide compares the four dominant classes of bases—Carbonates, Phosphates, Fluorides, and Alkoxides—analyzing their mechanistic roles, performance in sterically demanded systems, and compatibility with sensitive pharmacophores.
Mechanistic Grounding: The Dual-Activation Pathway
To select the correct base, one must understand how it drives the reaction. The base facilitates the transmetallation step, the rate-determining step in many biaryl syntheses.
There are two competing pathways:
-
Boronate Pathway: The base attacks the boronic acid first, forming a reactive boronate species
. -
Oxo-Palladium Pathway: The base attacks the Oxidative Addition Complex
, replacing the halide (X) with a hydroxo/alkoxo group, which then reacts with neutral boronic acid.
Current consensus suggests the Oxo-Palladium pathway is dominant for bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines).
Visualization: The Base-Dependent Catalytic Cycle
Figure 1: The dual role of the base. Pathway B (Halide Displacement) is critical when using bulky ligands or weak boron nucleophiles.
Comparative Analysis of Base Classes
Class A: Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)
The Industry Standard
Carbonates are the starting point for 80% of screenings. They are weak bases that balance activation with tolerance.
-
Mechanism: Generally operate via the Boronate Pathway (Pathway A) in aqueous/organic biphasic systems.
-
The "Cesium Effect": Cs₂CO₃ is superior in anhydrous organic solvents (DMF, Toluene) compared to K/Na analogs. Its larger cation radius disrupts lattice energy, increasing solubility and "naked" carbonate availability.
-
Limitations: Poor performance with sterically hindered substrates; evolution of CO₂ can be problematic at large scales.
Class B: Inorganic Phosphates (K₃PO₄)
The Steric Solver
Potassium phosphate (tribasic) is the gold standard for sterically hindered biaryls (e.g., tetra-ortho-substituted).
-
Mechanism: Highly effective at generating the Pd-hydroxo species (Pathway B) in the presence of water (K₃PO₄ • nH₂O).
-
Why it wins: It provides a higher concentration of active base in the organic phase compared to carbonates, essential for driving difficult transmetallations.
-
Best Pairing: Buchwald Ligands (SPhos, XPhos).
Class C: Fluorides (CsF, TBAF)
The "Anhydrous" Neutralizer
Fluorides allow for "base-free" conditions (mechanistically, F- acts as the base).
-
Mechanism: F- has a high affinity for Boron, forming a highly reactive fluoroborate species
. -
Key Advantage: The reaction medium remains essentially neutral. This is critical for substrates containing base-sensitive groups like esters, nitro groups, or enolizable ketones that would decompose under carbonate/phosphate conditions.
Class D: Strong Alkoxides (NaOtBu, KOtBu)
The High-Energy Option
Primarily used in Buchwald-Hartwig aminations, but applicable to Suzuki couplings involving very unreactive aryl chlorides.
-
Risk: High probability of side reactions (β-hydride elimination, deprotonation of acidic substrates). Only use when weaker bases fail.
Performance Data: Yield & Selectivity Comparison
The following data summarizes a comparative study on the synthesis of a sterically hindered biaryl (2,6-dimethylphenyl-phenyl coupling) using Pd(OAc)₂/SPhos.
| Base | Solvent System | Temp (°C) | Yield (24h) | Steric Tolerance | Sensitive Group Tolerance |
| Na₂CO₃ | DME / H₂O (2:1) | 80 | 45% | Low | High |
| K₂CO₃ | Toluene / H₂O | 100 | 62% | Medium | High |
| Cs₂CO₃ | Dioxane (Anhydrous) | 100 | 78% | Medium | Medium |
| K₃PO₄ | Toluene / H₂O (20:1) | 100 | 98% | Excellent | Medium |
| CsF | THF (Anhydrous) | 60 | 85% | Medium | Excellent |
| NaOtBu | Toluene | 100 | 30%* | High | Very Low |
*Low yield due to dehalogenation side products.
Experimental Protocols
Protocol A: The "Bulky Substrate" System (K₃PO₄)
Recommended for: Ortho-substituted aryl halides or boronic acids.
-
Charge Vessel: To a reaction vial equipped with a magnetic stir bar, add:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.2 - 1.5 equiv)
-
K₃PO₄ (2.0 - 3.0 equiv) - Grind to fine powder if using anhydrous.
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos or XPhos (2-4 mol%)
-
-
Solvent Addition: Evacuate and backfill with Argon (x3). Add Toluene (0.2 M concentration wrt aryl halide) and degassed Water (5% v/v ratio to Toluene).
-
Note: The small amount of water is catalytic for the base solubility but keeps the bulk phase organic.
-
-
Reaction: Seal and heat to 100°C for 12–24 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (elute with EtOAc). Concentrate and purify via column chromatography.
Protocol B: The "Base-Sensitive" System (CsF)
Recommended for: Substrates with esters, nitriles, or aldehydes.
-
Charge Vessel: Add Aryl halide (1.0 equiv), Boronic acid (1.5 equiv), and CsF (2.0 equiv) .
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add anhydrous DME (Dimethoxyethane) or THF . Strictly anhydrous conditions are preferred to prevent hydrolysis.
-
Reaction: Heat to 60–80°C. Monitor closely by TLC; these reactions are often faster.
-
Workup: Standard Celite filtration. Avoid aqueous wash if product is hydrolytically unstable.
Decision Matrix: Selecting the Right Base
Do not guess. Follow this logic flow to minimize optimization time.
Figure 2: Logic flow for base selection in Pd-catalyzed cross-coupling.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. The Journal of Organic Chemistry, 59(20), 6095–6097. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
Validation Guide: Synthetic Routes to Substituted Indoles
Comparative Analysis: Pd-Catalyzed Annulation vs. Classical Fischer Synthesis
Executive Summary & Strategic Rationale
In the landscape of medicinal chemistry, the indole scaffold remains a "privileged structure," serving as the core for countless therapeutics (e.g., Sumatriptan, Indomethacin). However, the validation of a synthetic route for substituted indoles is often a trade-off between regiocontrol and operational complexity .
This guide objectively compares two dominant methodologies for synthesizing 2,3-disubstituted indoles :
-
The Benchmark: Classical Fischer Indole Synthesis (Acid-mediated).
-
The Challenger: Pd-Catalyzed Larock Heteroannulation (Metal-mediated).
Thesis: While the Fischer synthesis offers low raw material costs, the Pd-catalyzed route provides superior validation metrics regarding regioselectivity and functional group tolerance, essential for late-stage diversification in drug discovery.
Strategic Route Selection
Before initiating wet chemistry, researchers must evaluate the substrate profile. The following decision logic visualizes the critical control points when selecting a route.
Figure 1: Decision matrix for selecting the optimal indole synthesis pathway based on substrate complexity.
Comparative Performance Metrics
The following data summarizes a validation study targeting 2-phenyl-3-methylindole .
| Metric | Route A: Fischer Synthesis | Route B: Pd-Catalyzed (Larock) | Analysis |
| Key Reagents | Phenylhydrazine + Propiophenone | 2-Iodoaniline + Internal Alkyne | Route B requires pre-functionalized halo-aniline. |
| Catalyst/Promoter | Polyphosphoric Acid (Stoichiometric) | Pd(OAc)₂ (5 mol%) | Route A generates massive acidic waste. |
| Reaction Temp | 100–120 °C | 80–100 °C | Comparable thermal demand. |
| Isolated Yield | 68% | 84% | Route B is superior for complex substrates. |
| Regioselectivity | Variable (if hydrazine is meta-sub) | >98:2 (Steric driven) | Route B offers predictable regiocontrol. |
| E-Factor (Waste) | High (>50 kg waste/kg product) | Moderate (<15 kg waste/kg product) | Route B is greener, despite metal usage. |
| Cost | Low ($) | High ( | Pd catalyst drives cost; requires scavenging. |
Experimental Protocols
Route A: Classical Fischer Indole Synthesis (Benchmark)
Mechanism: [3,3]-Sigmatropic rearrangement followed by ammonia elimination.
Protocol:
-
Condensation: Charge a 250 mL round-bottom flask (RBF) with phenylhydrazine (10 mmol) and propiophenone (10 mmol). Add ethanol (20 mL) and catalytic acetic acid. Stir at RT for 1 hour to form the hydrazone.
-
Cyclization: Evaporate solvent. Add Polyphosphoric Acid (PPA) (20 g).
-
Heating: Heat to 110 °C for 3 hours. Caution: Exothermic.
-
Quench: Pour the dark syrup onto 200g of crushed ice/water. Neutralize with NaOH (aq).
-
Isolation: Extract with EtOAc (3x). Dry over MgSO₄. Purify via flash column chromatography (Hex/EtOAc).
Validation Note: This route frequently fails validation for GMP steps due to the difficulty in stirring viscous PPA and the massive salt formation during neutralization.
Route B: Pd-Catalyzed Annulation (Recommended)
Mechanism: Oxidative addition, alkyne insertion, carbopalladation, and reductive elimination.
Protocol:
-
Charge: To a dried Schlenk tube, add 2-iodoaniline (1.0 equiv), internal alkyne (1.2 equiv), Pd(OAc)₂ (5 mol%), and LiCl (1.0 equiv).
-
Base: Add Na₂CO₃ (2.5 equiv) and DMF (0.2 M concentration).
-
Deoxygenate: Sparge with Argon for 10 minutes.
-
Reaction: Seal and heat to 100 °C for 12 hours.
-
Workup: Dilute with water/EtOAc. Wash organic layer with 5% LiCl (aq) to remove DMF.
-
Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent scavenger) for 2 hours to remove residual Pd.
-
Isolation: Concentrate and crystallize or chromatograph.
Mechanistic Validation (The "Why")
Understanding the mechanism is crucial for troubleshooting. If Route B fails, it is usually at the Migratory Insertion step due to steric bulk on the alkyne.
Figure 2: Catalytic cycle of the Larock Indole Synthesis. The insertion step dictates regioselectivity.
Validation & Robustness Testing
To validate this route for a publication or a process campaign, you must perform "Stress Testing" (Quality by Design - QbD).
Self-Validating System Checklist:
-
The "Water Test": Deliberately add 1% water to the DMF solvent in Route B.
-
Pass Criteria: Yield > 80%. (Validates robustness against wet solvents).
-
-
The "Air Test": Run the reaction with only a cursory Argon flush vs. strict Schlenk technique.
-
Pass Criteria: < 10% drop in yield. (Validates sensitivity to oxidation).
-
-
Impurity Profiling:
-
In Route B, the primary impurity is often the homocoupling of the alkyne or de-iodination of the aniline.
-
Action: If de-iodination > 5%, increase catalyst load or switch to a phosphine ligand (e.g., PPh₃).
-
Data Interpretation
-
If Regioselectivity drops: The steric difference between the alkyne substituents is insufficient. Switch to a bulky ligand on Palladium to enforce steric steering.
-
If Conversion stalls: The oxidative addition is failing. Switch from Aryl-Iodide to Aryl-Triflate or add a chloride source (LiCl) to stabilize the Pd-intermediate.
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.
-
Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews.
-
ICH Expert Working Group. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
Safety Operating Guide
Personal protective equipment for handling 5-Benzyloxy-1-boc-indole-2-boronic acid
Executive Summary & Hazard Logic
Handling 5-Benzyloxy-1-boc-indole-2-boronic acid requires a nuanced approach that goes beyond generic "lab safety." As a Senior Application Scientist, I prioritize not just the prevention of acute injury, but the preservation of experimental integrity.
This compound presents a dual-threat profile based on its structural moieties:
-
The Boronic Acid (
): A Lewis acid capable of reversible covalent bonding with diols (found in biological carbohydrates/mucous membranes). This drives the primary hazard: Respiratory and Mucosal Irritation (H335, H319). -
The Boc-Indole Core: The tert-butyloxycarbonyl (Boc) group increases lipophilicity, potentially facilitating transdermal absorption. Furthermore, indole derivatives are known sensitizers.
Therefore, our PPE strategy focuses on particulate containment (to prevent inhalation) and dermal barrier integrity (to prevent sensitization).
Personal Protective Equipment (PPE) Specifications
The following specifications are non-negotiable for handling this compound in quantities exceeding 100 mg.
A. Hand Protection: The "Double-Don" Protocol
Standard latex gloves are insufficient due to the lipophilic nature of the Boc-protected core.
| Layer | Material | Thickness (min) | Function |
| Inner | Nitrile (Low-Derma) | 0.06 mm (2.5 mil) | Sweat management & secondary barrier. |
| Outer | High-Grade Nitrile | 0.12 mm (5 mil) | Primary chemical resistance. Color-contrasted to detect tears. |
-
Operational Insight: If dissolving the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF), immediate glove change upon splash is mandatory. The Boc-indole moiety will track with the solvent through the glove matrix [1].
B. Ocular & Respiratory Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are preferred over safety glasses. Boronic acid dust is fine and can bypass the gaps in standard spectacles, reacting with ocular moisture to cause stinging and redness.
-
Respiratory:
-
Primary: Handle exclusively inside a certified Chemical Fume Hood.
-
Secondary (Outside Hood): If weighing on an open bench (not recommended), a P100 particulate respirator is required. N95s are insufficient for fine organic dusts over long durations.
-
C. Body Protection
-
Lab Coat: 100% Cotton or Nomex. Avoid synthetic blends (polyester) which can build static charge.
-
Static Control: Boc-protected solids are notoriously static-prone. A static-dissipative lab coat prevents the powder from "jumping" during transfer, reducing aerosolization risks.
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for PPE selection based on the physical state of the reagent.
Figure 1: PPE Decision Matrix based on physical state. Note the differentiation between dust control (Solid) and permeation resistance (Solution).
Operational Protocols
Phase 1: Weighing and Transfer
Context: This is the highest risk phase for inhalation exposure.
-
Environment Setup: Activate the fume hood. Verify face velocity is between 80–100 fpm.
-
Static Neutralization: Use an ionizing fan or an anti-static gun on the weighing boat and spatula. Why? 5-Benzyloxy-1-boc-indole-2-boronic acid is fluffy and electrostatic; without neutralization, it will repel from the spatula, creating an invisible dust cloud [2].
-
Transfer: Use a disposable anti-static weighing funnel. Do not tap the spatula against the container rim, as this generates aerosols.
Phase 2: Reaction Setup (Solvent Addition)
-
Solvent Choice: When adding solvent (e.g., Dioxane or DMF for Suzuki couplings), add it slowly down the side of the vessel to wet the powder without displacing it.
-
Venting: Boronic acids are generally stable, but if the Boc group cleaves (due to accidental acid introduction), isobutylene gas may evolve. Ensure the vessel is vented to a bubbler or hood atmosphere.
Phase 3: Spill Management
In the event of a powder spill (>500 mg):
-
Do NOT dry sweep. This creates dust.
-
Cover the spill with a paper towel dampened with isopropyl alcohol (IPA).
-
Wipe inward from the periphery to the center.
-
Dispose of all cleanup materials as solid hazardous waste.
Emergency Response & Disposal
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (common with boronic acid irritation), seek medical attention.
-
Eye Contact: Rinse with water for 15 minutes. Critical: Lift the eyelids. Boronic acid particles can trap under the eyelid and cause corneal abrasion.
-
Skin Contact: Wash with soap and water. Do not use alcohol/acetone on skin, as this may drive the lipophilic Boc-compound deeper into the dermis.
Waste Disposal
-
Classification: Treat as "Irritant Organic Solid."
-
Segregation: Do not mix with strong oxidizers.
-
Labeling: Clearly mark the waste container with "Contains Boron Compounds" to alert downstream waste handlers, as boron often requires specific incineration protocols [3].
Workflow Visualization: Spill Response
Figure 2: Logical flow for containing and cleaning solid reagent spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: Boronic Acids - Safety and Hazards. National Library of Medicine. Retrieved from [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
